molecular formula C17H18BrN3 B1593839 alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile CAS No. 65676-22-4

alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile

Cat. No.: B1593839
CAS No.: 65676-22-4
M. Wt: 344.2 g/mol
InChI Key: UINDKFQISUGHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(4-bromophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDKFQISUGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C#N)(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984226
Record name 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65676-22-4
Record name α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65676-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065676224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-bromophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Amidation Reaction

  • Reactants : A compound of formula II (e.g., 3-anilino-2-(pyridin-2-yl)propionitrile or its chloro-substituted analog) and a compound of formula III (e.g., 2-cyanophenylacetate).
  • Conditions :
    • Solvent: Toluene, xylene, chlorobenzene, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).
    • Solvent to compound III mass ratio: 0 to 15:1.
    • Molar ratio of compound III to compound II: 1.0 to 1.5:1.
    • Temperature: 70–140 °C, preferably 95–110 °C.
    • Time: 2–8 hours, preferably 4–6 hours.
  • Outcome : Formation of an intermediate amide compound (formula IV).

Condensation and Cyclization

  • Reactants : Intermediate amide (formula IV) and a methylene reagent such as N,N-dimethylformamide diol or N,N-dimethylformamide dimethyl acetal.
  • Catalysts : Piperidine, 4-methylpiperidine, 4-dimethylaminopyridine, DBU (1,8-diazabicycloundec-7-ene), DBN (1,5-diazabicyclo[4.3.0]nonene), or combinations thereof.
  • Conditions :
    • Solvent: Same as above.
    • Solvent to compound IV mass ratio: 2 to 15:1.
    • Molar ratio of methylene reagent to compound IV: 1.0 to 3.0:1.
    • Catalyst dosage: 0.5 to 3.0% by mass relative to compound IV.
    • Temperature: 60–130 °C.
    • Time: 3–9 hours.
  • Base for ring closure : Inorganic bases such as potassium carbonate, sodium carbonate, calcium carbonate, potassium bicarbonate, sodium bicarbonate, calcium bicarbonate, potassium acetate, sodium acetate, calcium acetate; or organic bases like trimethylamine, triethylamine, tri-n-butylamine.
  • Base molar ratio : 1.0 to 3.0:1 relative to compound IV.
  • Hydrogen cyanide or hydrogen chloride removal : 20–80 °C for 1–5 hours with safe absorption and recycling.
  • Process : The condensation forms a compound V, which upon removal of hydrogen cyanide or hydrogen chloride and ring closure yields the target compound.

One-Pot Process

  • The intermediate from amidation can be used directly in the condensation step without isolation, simplifying the process and improving efficiency.
  • Compound II (e.g., 3-anilino-2-(pyridin-2-yl)propionitrile) can be prepared via a Mannich reaction involving pyridine-2-acetonitrile, formaldehyde (or equivalents like trioxymethylene or paraformaldehyde), and aniline in the presence of acid catalysts such as hydrochloric acid, sulfuric acid, phosphoric acid, hydrobromic acid, p-toluenesulfonic acid, or methanesulfonic acid.
  • Solvents for Mannich reaction include water, methanol, ethanol, isopropanol, n-propanol, n-butanol, sec-butanol, tert-butanol, and acetic acid.
  • Reaction parameters such as solvent to pyridine-2-acetonitrile ratio (2–20:1), catalyst dosage (0.5–5.0% by mass), and molar ratios of reactants (pyridine-2-acetonitrile:aldehyde:aniline = 1:(1.0–3.0):1.0–2.0) are optimized for yield.
Step Parameter Range/Value Notes
Amidation Solvent Toluene, xylene, chlorobenzene, DMF, DMAc, DMSO Choice affects solubility and rate
Solvent:compound III mass ratio 0–15:1
Molar ratio III:II 1.0–1.5:1
Temperature 70–140 °C (preferably 95–110 °C)
Time 2–8 hours (preferably 4–6 hours)
Condensation Solvent Same as above
Solvent:compound IV mass ratio 2–15:1
Methylene reagent:compound IV 1.0–3.0:1 N,N-dimethylformamide diol or dimethyl acetal
Catalyst Piperidine, 4-methylpiperidine, DMAP, DBU, DBN 0.5–3.0% mass of compound IV
Temperature 60–130 °C
Time 3–9 hours
Base for ring closure Type Inorganic (carbonate, bicarbonate, acetate) or organic (amines) Molar ratio base:compound IV = 1.0–3.0:1
HCN/HCl removal Temperature 20–80 °C 1–5 hours; gases safely absorbed
  • The described method offers a high yield and purity of alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile.
  • The process avoids expensive and toxic reagents such as palladium catalysts and organotin compounds used in alternative routes.
  • The reaction conditions are mild and environmentally friendly, with reduced waste generation and better atom economy.
  • The one-pot synthesis approach reduces purification steps, saving time and resources.
  • Safe handling and recycling of hazardous by-products like hydrogen cyanide or hydrogen chloride are incorporated into the process design.

The preparation of this compound can be effectively achieved through a two-step process involving amidation and subsequent condensation/cyclization. Optimized reaction conditions, choice of solvents, catalysts, and bases contribute to a practical, scalable, and environmentally considerate synthesis. This method aligns with modern green chemistry principles and industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a bromophenyl group and a dimethylaminoethyl chain. Its notable physical properties include:

  • Molecular Weight : 344.25 g/mol
  • Boiling Point : 452.5°C at 760 mmHg
  • Density : 1.312 g/cm³

The presence of the bromine atom enhances its electrophilic character, which can be crucial for its reactivity in various chemical reactions .

Antihistaminic Activity

Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile is primarily recognized as an impurity of brompheniramine, a well-known antihistamine. Its structural similarities suggest potential antihistaminic properties, making it a candidate for further pharmacological investigations.

Neuropharmacological Studies

Studies indicate that compounds with similar structures may exhibit neuropharmacological effects. The dimethylamino group can influence neurotransmitter interactions, suggesting potential applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the careful control of reaction conditions to yield high-purity products, which are essential for biological testing.

Comparative Analysis with Structural Analogues

Compound NameStructure FeaturesUnique Aspects
Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileChlorine instead of BrominePotentially different reactivity due to chlorine
Alpha-(4-Iodophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileIodine instead of BromineMay exhibit increased lipophilicity
Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileNo halogen substituentDifferent pharmacological profile

These analogues highlight the uniqueness of this compound due to its bromine substitution, influencing both its chemical reactivity and biological activity compared to others lacking halogen atoms .

Binding Affinity Studies

Research has focused on the binding affinity of this compound against various biological targets. Such studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary findings suggest that it may interact with histamine receptors, similar to other antihistamines .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while it shares some properties with brompheniramine, more comprehensive studies are needed to determine its safety and efficacy in clinical settings .

Mechanism of Action

The mechanism by which alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Analog: alpha-(4-Chlorophenyl)-alpha-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile (EP Impurity D)

  • CAS Number : 65676-21-3
  • Molecular Formula : C₁₇H₁₈ClN₃
  • Molecular Weight : 299.8 g/mol
  • Physical Properties :
    • Boiling Point: 154–164°C (0.2 Torr)
    • Density: 1.161 g/cm³ (predicted)
    • pKa: 8.60 (predicted)

Comparison :

  • Substituent Effect : Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and density (1.312 vs. 1.161 g/cm³), reflecting chlorine’s lower atomic mass and polarizability.
  • Boiling Point : The brominated analog has a significantly higher boiling point (452.5°C vs. 154–164°C), though direct comparison is confounded by differing pressure conditions .
  • Bioactivity Implications : Chlorine’s smaller size and electronegativity may alter binding affinity in biological systems compared to bromine.

Fungicide Analogs: Triazole Derivatives

Tebuconazole
  • Structure : alpha-[2-(4-Chlorophenyl)ethyl]-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ol
  • Molecular Formula : C₁₆H₂₂ClN₃O
  • Use : Broad-spectrum fungicide

Comparison :

  • Substituents: The 4-chlorophenyl group and tert-butyl chain differ from the bromophenyl and dimethylaminoethyl groups in the target compound.
  • Physicochemical Impact : The hydroxyl group increases hydrophilicity, contrasting with the nitrile group’s electron-withdrawing nature in the target compound.
Fenbuconazole
  • Structure : alpha-(2-(4-Chlorophenyl)ethyl)-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile
  • Key Feature : Contains a nitrile group like the target compound but paired with a triazole ring and phenyl substituents.

Comparison :

  • Functional Groups : Both compounds share a nitrile group, but fenbuconazole’s triazole core and phenyl substituents may confer distinct steric and electronic properties.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound (65676-22-4) Pyridine 4-Bromophenyl, dimethylaminoethyl 344.25 1.312 452.5
EP Impurity D (65676-21-3) Pyridine 4-Chlorophenyl, dimethylaminoethyl 299.8 1.161 154–164*
Tebuconazole Triazole 4-Chlorophenyl, tert-butyl 307.8 N/A N/A
Fenbuconazole Triazole 4-Chlorophenyl, phenyl 337.8 N/A N/A

*Measured at 0.2 Torr.

Table 2: Functional Group Impact on Properties
Compound Key Functional Groups Bioactivity/Use
Target Compound Nitrile, bromophenyl, tertiary amine Unknown (structural similarity to bioactive nitriles)
EP Impurity D Nitrile, chlorophenyl, tertiary amine Pharmaceutical impurity
Tebuconazole Triazole-OH, chlorophenyl Fungicide
Fenbuconazole Triazole, nitrile, chlorophenyl Fungicide

Discussion of Key Findings

  • Heterocyclic Core : Pyridine in the target compound vs. triazole in fungicides alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .
  • Nitrile Group : Shared with fenbuconazole, this group may stabilize molecular interactions via dipole effects, though its role in the target compound remains speculative .

Biological Activity

Alpha-(4-bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile, identified by its CAS number 65676-22-4, is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₇H₁₈BrN₃, with a molecular weight of approximately 344.25 g/mol. Its physical properties include:

  • Density: 1.312 g/cm³
  • Boiling Point: 452.5°C at 760 mmHg
  • LogP: 3.60548 (indicating moderate lipophilicity)

The structure features a pyridine ring, which contributes to the compound's stability and reactivity, while the bromine atom enhances its electrophilic character. The dimethylamino group is significant for its influence on solubility and biological activity .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity:
    • Similar compounds have shown potential in cancer therapy, particularly through mechanisms involving apoptosis induction in tumor cells. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation and induce cell death in specific cancer models .
  • Neuropharmacological Effects:
    • The dimethylamino group suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been evaluated for their efficacy as anxiolytics and antidepressants due to their ability to interact with serotonergic and dopaminergic pathways .
  • Enzyme Inhibition:
    • The compound may exhibit inhibitory effects on various enzymes relevant to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease research .

Interaction Studies

Studies focusing on the binding affinity of this compound have demonstrated its potential to interact with various biological targets. These interactions are crucial for elucidating the compound's therapeutic mechanisms and optimizing its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileChlorine instead of BrominePotentially different reactivity due to chlorine
Alpha-(4-Iodophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileIodine instead of BromineMay exhibit increased lipophilicity
Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrileNo halogen substituentDifferent pharmacological profile

This table illustrates how the bromine substitution in this compound may influence both its chemical reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds in various contexts:

  • Cancer Research: A study demonstrated that certain pyridine derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
  • Neuropharmacology: Research has indicated that modifications in the pyridine structure can lead to improved binding affinities for AChE inhibitors, suggesting that this compound may also possess similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for alpha-(4-bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile, and how can yield optimization be achieved?

  • Methodology : The compound shares structural similarities with chlorpheniramine nitrile derivatives (e.g., CAS 65676-21-3), where nucleophilic substitution or condensation reactions are typical. To optimize yield, consider:

  • Using palladium-catalyzed cross-coupling for bromophenyl introduction .
  • Adjusting solvent polarity (e.g., acetonitrile vs. DMF) to control reaction kinetics.
  • Employing microwave-assisted synthesis to reduce by-products and improve efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions and stereochemistry, particularly the dimethylaminoethyl and bromophenyl groups .
  • HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., de-brominated by-products) using reversed-phase C18 columns with ESI+ ionization .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in solid-state forms .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Receptor Binding Assays : Screen for histamine H1 receptor affinity using radioligand displacement (e.g., 3^3H-mepyramine) .
  • CYP450 Inhibition Studies : Assess metabolic stability in human liver microsomes with LC-MS-based metabolite profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with target receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to histamine H1 receptors, focusing on the bromophenyl and pyridine moieties as key pharmacophores .
  • MD Simulations : Evaluate binding stability over 100 ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Orthogonal Assays : Compare results from cell-based (e.g., HEK293 transfected with H1 receptors) and tissue-based (e.g., guinea pig ileum) models .
  • Batch Consistency Analysis : Verify compound purity across labs via collaborative NMR round-robin testing .

Q. How can researchers profile and mitigate synthetic impurities in scaled-up production?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and reaction time to identify impurity sources .
  • Prep-HPLC Purification : Isolate and characterize major impurities (e.g., dealkylated derivatives) for toxicological assessment .

Q. What metabolomic approaches elucidate its in vivo degradation pathways?

  • Methodology :

  • Stable Isotope Tracing : Administer 13^{13}C-labeled compound to track hepatic metabolites via high-resolution mass spectrometry .
  • Bile Cannulation Studies : Collect and analyze biliary metabolites in rodent models to identify glucuronide conjugates .

Methodological Notes

  • Controlled Experiments : For conflicting solubility data, use standardized buffers (PBS, pH 7.4) and dynamic light scattering (DLS) to assess aggregation .
  • Data Reproducibility : Share raw spectral data (NMR, MS) via open-access platforms to facilitate cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
Reactant of Route 2
alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.